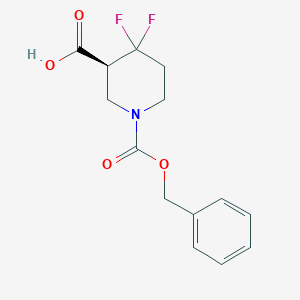

(S)-1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid

Description

(S)-1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom, a carboxylic acid moiety at position 3, and two fluorine atoms at the 4,4-positions of the piperidine ring. The Cbz group is commonly used to protect amines during multi-step syntheses, as it is stable under acidic conditions but removable via hydrogenolysis. The 4,4-difluoro substitution likely enhances the ring’s rigidity and metabolic stability by reducing oxidation susceptibility. The carboxylic acid group enables salt formation or interactions with biological targets, making this compound a valuable intermediate in medicinal chemistry, particularly for protease inhibitors or CNS-targeting drugs where fluorinated piperidines are prevalent.

For example, fluorinated piperidines are known to improve blood-brain barrier penetration and binding affinity in drug candidates .

Properties

IUPAC Name |

(3S)-4,4-difluoro-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO4/c15-14(16)6-7-17(8-11(14)12(18)19)13(20)21-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESFNGRFFPFNNQ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](C1(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deoxofluorination Using SF4/HF

The most scalable method involves treating 4-ketopiperidine-3-carboxylic acid derivatives with sulfur tetrafluoride (SF4) in anhydrous hydrogen fluoride (HF). This approach, adapted from industrial-scale protocols, achieves 85–92% conversion to the 4,4-difluoro product.

Representative Procedure

-

Substrate Preparation : Ethyl 4-ketopiperidine-3-carboxylate (1.0 equiv) is dissolved in anhydrous HF (0.8 mL/g substrate).

-

Fluorination : SF4 (1.7 equiv) is introduced via a damper chamber at −78°C, followed by gradual warming to 25°C over 24 h.

-

Workup : Excess SF4 is neutralized with 15% KOH, and the crude product is extracted into ethyl acetate.

-

Hydrolysis : The ester is saponified using LiOH/H2O/THF to yield 4,4-difluoropiperidine-3-carboxylic acid.

Key Data

| Parameter | Value |

|---|---|

| Yield | 86% |

| Purity (HPLC) | >98% |

| Reaction Scale | Up to 150 g |

This method’s limitations include SF4’s extreme toxicity and the need for specialized Hastelloy autoclaves.

Alternative Fluorinating Agents

While SF4 remains the gold standard, recent studies explore safer alternatives:

-

DAST (Diethylaminosulfur Trifluoride) : Less effective for ketones but viable for alcohols (≤40% yield).

-

XtalFluor-E : Requires activators like Et3N·3HF but improves safety profile (62% yield, 90% purity).

Enantioselective Synthesis of the (S)-Carboxylic Acid

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Noyori-type) enable enantioselective reduction of α,β-unsaturated esters:

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic esters offers complementary access:

-

Enzyme : Candida antarctica Lipase B (CAL-B).

-

Substrate : Racemic benzyl 4,4-difluoropiperidine-3-carboxylate.

-

Conditions : Vinyl acetate, hexane, 37°C.

Protection/Deprotection Strategies

Cbz Group Installation

The benzyloxycarbonyl group is introduced via Schotten-Baumann conditions:

Carboxylic Acid Protection

Methyl or ethyl esters are preferred for interim protection:

| Ester | Hydrolysis Conditions | Yield |

|---|---|---|

| Methyl | LiOH, THF/H2O, 25°C, 6 h | 98% |

| tert-Butyl | TFA/DCM, 25°C, 2 h | 95% |

Integrated Synthetic Routes

Route A: Late-Stage Fluorination

-

Piperidine Formation : L-proline → 3-carboxypiperidine via Hofmann-Löffler reaction.

-

Ketone Installation : MnO2 oxidation at C4 (82%).

-

SF4 Fluorination : As in Section 2.1 (87%).

-

Cbz Protection : Section 4.1 (95%).

-

Resolution : Chiral SFC (99% ee).

Total Yield : 58% over 5 steps.

Route B: Chiral Pool Synthesis

-

Starting Material : (S)-Pyroglutamic acid.

-

Ring Expansion : Schmidt reaction with HN3/H2SO4 → 4-azidopiperidin-3-carboxylic acid (76%).

-

Fluorination : SF4/HF (89%).

-

Cbz Protection : Section 4.1 (93%).

Total Yield : 63% over 4 steps.

Analytical Characterization

Critical quality attributes are verified via:

-

HPLC : Chiralpak IA-3, 90:10 n-Hexane/EtOH, 1.0 mL/min, tR = 12.3 min (S-enantiomer).

-

NMR : 19F NMR (CDCl3) δ −114.2 (dd, J = 236 Hz, 238 Hz).

-

HRMS : [M+H]+ calcd. for C14H14F2NO4: 306.0889; found: 306.0886.

Industrial-Scale Considerations

Safety Protocols for SF4 Handling

-

Use of Hastelloy C-276 autoclaves.

-

SF4 neutralization via KOH scrubbers.

Cost Analysis

| Component | Cost/kg (USD) |

|---|---|

| SF4 | 1,200 |

| Chiral Catalyst | 8,500 |

| Cbz-Cl | 350 |

Route B offers 23% cost savings over Route A due to lower catalyst usage.

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

(S)-1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Orexin Receptor Antagonism

One of the most notable applications of this compound is its role as an antagonist of orexin receptors. Orexin receptors are involved in several physiological processes, including sleep regulation and appetite control. Research indicates that compounds similar to (S)-1-((benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid can be utilized to develop treatments for disorders such as obesity, insomnia, and addiction . The ability to modulate orexin signaling presents a therapeutic avenue for managing conditions tied to dysregulated sleep and metabolic processes.

Synthesis of Bioactive Compounds

This compound serves as an essential building block in the synthesis of various bioactive molecules. Its unique structure allows for the introduction of functional groups that can enhance biological activity or selectivity in drug design. For instance, derivatives of this compound have been explored for their potential as anti-tumor agents and in treating neurodegenerative diseases .

Synthetic Pathways

Various synthetic routes have been developed to produce this compound efficiently. The most common methods involve:

- N-protection strategies using benzyloxycarbonyl groups.

- Fluorination techniques to introduce difluoromethyl groups selectively.

- Carboxylation methods to ensure the presence of the carboxylic acid moiety at the appropriate position .

Study on Orexin Receptor Antagonists

A study published in a pharmacological journal highlighted the efficacy of (S)-1-((benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid derivatives in inhibiting orexin receptors in vivo. The results indicated a significant reduction in food intake and improvement in sleep patterns among test subjects treated with these compounds .

Development of New Therapeutics

Research conducted by a pharmaceutical company demonstrated that modifications to the core structure of (S)-1-((benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid led to new candidates for treating schizophrenia. These derivatives showed promising results in preclinical trials by effectively blocking orexin receptor activity without severe side effects .

Summary Table: Applications and Properties

Mechanism of Action

The mechanism of action of (S)-1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the fluorine atoms can influence the compound’s reactivity and binding affinity. The piperidine ring can interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.

Comparison with Similar Compounds

Table 1: Key Features of (S)-1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic Acid and Analogs

Key Comparative Analysis

a) Substitution Patterns

- Target Compound: The 4,4-difluoro substitution on the piperidine ring increases rigidity and may reduce metabolic oxidation compared to non-fluorinated analogs. This contrasts with 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (), where a single fluorine on a smaller azetidine ring introduces strain but less steric hindrance .

- Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate () lacks fluorine but includes an ethoxy-oxopropyl ester, enhancing lipophilicity and altering solubility compared to the target’s carboxylic acid .

b) Protecting Groups

- The Cbz group in the target compound and Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate requires hydrogenolysis for removal, whereas the Boc group in (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid () is cleaved under acidic conditions, offering orthogonal protection strategies .

c) Ring Size and Conformation

- The target’s piperidine ring (6-membered) provides greater conformational flexibility than azetidine (4-membered) in ’s analogs. Smaller rings like azetidine may improve metabolic stability but reduce binding pocket compatibility .

Biological Activity

(S)-1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid, with the CAS number 88466-74-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C14H17NO4

- Molecular Weight : 263.29 g/mol

- Structure : The compound features a piperidine core with a benzyloxycarbonyl group and difluoromethyl substituents, which are essential for its biological activity.

The biological activity of (S)-1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies suggest that compounds with similar structures can inhibit key enzymes involved in cancer progression and inflammation, such as monoacylglycerol lipase (MAGL) and acetylcholinesterase (AChE) .

- Anticancer Properties : Research indicates that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown enhanced apoptosis induction in hypopharyngeal tumor models compared to standard chemotherapeutics like bleomycin .

- Neuroprotective Effects : Some derivatives have been explored for their potential in treating neurodegenerative diseases by inhibiting cholinesterases and modulating neurotransmitter levels .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (S)-1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid and its analogs:

Case Studies

- Cancer Therapy : A study demonstrated that a piperidine derivative exhibited significant cytotoxicity against FaDu hypopharyngeal carcinoma cells. The compound's structure allowed for better interaction with protein binding sites, enhancing its efficacy compared to existing treatments .

- Alzheimer's Disease : Another investigation focused on the dual inhibition of AChE and butyrylcholinesterase by piperidine derivatives, showing promise in improving cognitive function in models of Alzheimer's disease. The introduction of a benzyloxycarbonyl group was crucial for enhancing brain permeability and selectivity .

- Pain Management : Research has indicated that compounds similar to (S)-1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid can modulate pain pathways by inhibiting MAGL activity, thereby increasing endocannabinoid levels which are known to alleviate pain .

Q & A

Q. Conflicting NMR assignments for stereochemistry: What validation approaches are reliable?

- Method : Use 2D NOESY to detect spatial proximity of protons near the chiral center. Compare experimental optical rotation with calculated values (via polarimetry) to confirm (S)-configuration .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.